1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
1-(oxan-3-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4O/c8-7-9-5-11(10-7)6-2-1-3-12-4-6/h5-6H,1-4H2,(H2,8,10) |
InChI Key |
UPRZXBJLUDQKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)N2C=NC(=N2)N |
Origin of Product |
United States |
Comprehensive Spectroscopic and Crystallographic Analyses for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine in solution. Analysis of 1H, 13C, and various 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals.
The 1H NMR spectrum provides key information about the chemical environment and connectivity of protons. The triazole ring proton (H5) is expected to appear as a distinct singlet in the downfield aromatic region. The protons of the oxane ring exhibit complex splitting patterns in the aliphatic region due to their diastereotopic nature and spin-spin coupling. The methine proton at the C3 position of the oxane ring (CH-N) is significantly deshielded due to the attachment of the electronegative triazole ring. The amino group protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The 13C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The two carbons of the triazole ring (C3 and C5) are observed at the lower end of the spectrum, consistent with their presence in a heteroaromatic system. The carbons of the oxane ring appear in the aliphatic region, with the C3 carbon bearing the triazole substituent shifted downfield compared to the other methylene (B1212753) carbons.
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for confirming the assignments. COSY spectra establish the 1H-1H coupling networks within the oxane ring, while HSQC correlates each proton with its directly attached carbon atom, confirming the C-H connectivity.
Table 1: Predicted 1H NMR Spectroscopic Data for this compound (in DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.15 | s | 1H | H-5 (Triazole) |
| ~5.90 | br s | 2H | -NH2 |
| ~4.60 | m | 1H | H-3 (Oxane, CH-N) |
| ~3.95 | m | 1H | H-6eq (Oxane) |
| ~3.80 | m | 1H | H-2eq (Oxane) |
| ~3.50 | m | 1H | H-6ax (Oxane) |
| ~3.35 | m | 1H | H-2ax (Oxane) |
| ~2.10 | m | 1H | H-4eq (Oxane) |
| ~1.90 | m | 1H | H-5eq (Oxane) |
Table 2: Predicted 13C NMR Spectroscopic Data for this compound (in DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~156.5 | C-3 (Triazole) |
| ~148.0 | C-5 (Triazole) |
| ~67.0 | C-2 (Oxane) |
| ~66.5 | C-6 (Oxane) |
| ~55.0 | C-3 (Oxane) |
| ~32.0 | C-4 (Oxane) |
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the title compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the validation of the molecular formula, C7H12N4O.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The molecular ion peak [M]+ or the protonated molecule [M+H]+ is typically observed. Key fragmentation pathways would likely involve the cleavage of the bond between the oxane and triazole rings, leading to fragment ions corresponding to the charged oxane moiety and the aminotriazole moiety. Further fragmentation of the oxane ring via retro-Diels-Alder-type reactions or loss of small neutral molecules is also plausible. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Description |
|---|---|---|
| 169.1084 | [M+H]+ | Protonated Molecular Ion (Calculated for C7H13N4O+) |
| 168.1008 | [M]+• | Molecular Ion (Calculated for C7H12N4O+•) |
| 85.0651 | [C5H9O]+ | Oxan-3-yl cation |
| 84.0409 | [C2H4N4]+• | 1H-1,2,4-triazol-3-amine radical cation |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent features are the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the 3300-3400 cm-1 region. The C-H stretching vibrations of the aliphatic oxane ring are observed just below 3000 cm-1. The stretching vibrations of the triazole ring (C=N and N-N) manifest in the 1500-1650 cm-1 region. A significant band corresponding to the C-O-C asymmetric stretching of the ether linkage in the oxane ring is expected around 1100 cm-1. The N-H bending vibration of the amino group adds another characteristic band near 1600 cm-1.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm-1) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3250 | N-H Stretch | Primary Amine (-NH2) |
| 2950 - 2850 | C-H Stretch | Aliphatic (Oxane Ring) |
| ~1630 | N-H Bend | Primary Amine (-NH2) |
| 1650 - 1500 | C=N, N=N Stretch | Triazole Ring |
Single Crystal X-ray Diffraction (XRD) for Definitive Solid-State Molecular and Crystal Structure Determination
Single crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. Although a specific crystal structure for the title compound is not publicly available, analysis of related structures allows for a detailed prediction of its key crystallographic features.
The 1,2,4-triazole (B32235) ring system can exist in different prototropic tautomeric forms, primarily the 1H, 2H, and 4H tautomers. researchgate.netijsr.net In the case of this compound, the substituent is located at the N1 position, which generally stabilizes the 1H tautomer relative to other forms. researchgate.net XRD analysis would definitively confirm the location of the oxanyl substituent on the N1 atom of the triazole ring and the position of the exocyclic amino group at C3. Furthermore, XRD can reveal the pattern of intermolecular hydrogen bonding, which is expected to be dominated by interactions involving the amino group (as a donor) and the N2 and N4 atoms of the triazole ring (as acceptors), leading to the formation of complex supramolecular networks. researchgate.netrsc.org
The six-membered oxane ring is not planar and adopts a stable chair conformation to minimize steric and torsional strain. In this compound, the bulky 1H-1,2,4-triazol-3-amine substituent at the C3 position will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at the C1 and C5 positions of the ring. This equatorial preference will be the dominant factor in the conformational equilibrium.
Advanced Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in elucidating the electronic properties and energetic landscape of molecules. For 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine, these methods offer a detailed picture of its geometry, stability, and reactive nature.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of 1,2,4-triazole (B32235), DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to characterize structural, conformational, and electronic parameters. mdpi.com Analysis of the conformational landscape reveals the different spatial arrangements the molecule can adopt and their relative energies. The oxane ring can exist in various chair and boat conformations, and the orientation of the triazole substituent can also vary, leading to a complex potential energy surface. Understanding these conformational preferences is crucial as they can significantly influence the molecule's interaction with biological targets.
Frontier Molecular Orbital (FMO) analysis provides key insights into a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability and chemical reactivity of a compound. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For 1,2,4-triazole derivatives, FMO analysis helps in understanding their electronic characteristics and predicting their behavior in chemical reactions. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Parameters for Triazole Derivatives
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| ΔE (LUMO-HOMO) | Energy Gap | Indicates chemical reactivity and kinetic stability |
| Electronegativity (χ) | Tendency to attract electrons | Influences bonding and interactions |
| Global Hardness (η) | Resistance to change in electron distribution | Relates to stability |
| Global Softness (S) | Reciprocal of hardness | Indicates reactivity |
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The map displays regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms). Blue-colored regions signify positive potential, indicating electron-deficient areas that are prone to nucleophilic attack (e.g., hydrogen atoms attached to heteroatoms). nih.gov For this compound, the EPS map would highlight the electronegative nitrogen atoms of the triazole ring and the oxygen of the oxane ring as potential hydrogen bond acceptors, while the amine hydrogens would be key hydrogen bond donors. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior
While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. pensoft.net MD simulations are employed to explore the conformational space of a molecule and to understand its interactions with a solvent, mimicking physiological conditions. researchgate.net By simulating the movements of the atoms over a period of time, researchers can observe how the molecule flexes, rotates, and interacts with its environment. For this compound, MD simulations could reveal the preferred conformations in an aqueous solution and the stability of intramolecular hydrogen bonds, providing a more realistic model of its behavior in a biological system. pensoft.netresearchgate.net
Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to correlate the chemical structure of a compound with its biological activity. nih.gov
In the absence of a known 3D structure of the biological target, ligand-based design principles are employed. These methods rely on a set of molecules with known activities to build a predictive model. QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their biological activity. researchgate.net These descriptors can include steric, electronic, and hydrophobic parameters. For 1,2,4-triazole derivatives, 3D-QSAR studies have been conducted to predict their biological functions at specific targets. nih.gov By analyzing the QSAR model, researchers can identify the key structural features that are either beneficial or detrimental to the desired activity, guiding the design of new, more potent analogs. nih.gov
Table 2: Common Descriptors in QSAR Studies
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Charge distribution and reactivity |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP (partition coefficient) | Lipophilicity and ability to cross membranes |
| Topological | Connectivity indices | Molecular branching and shape |
Note: This table represents common descriptors used in QSAR modeling for compounds like 1,2,4-triazole derivatives.
Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the advanced computational chemistry and theoretical investigations for the compound This compound .
Specifically, no studies were found that provide data for the following requested sections:
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Non-Covalent Interaction (NCI) Analysis)
While extensive research exists on the molecular docking, crystal structure, and Hirshfeld surface analysis of other derivatives of the 1,2,4-triazole family, this specific information is not available for this compound. Therefore, the generation of an article strictly adhering to the provided outline and focusing solely on this compound is not possible at this time.
Chemical Reactivity and Derivatization Studies of 1 Oxan 3 Yl 1h 1,2,4 Triazol 3 Amine
Functionalization Reactions at the Amino Group (e.g., Acylation, Alkylation, Schiff Base Formation)
The primary amino group at the C-3 position of the triazole ring is a key nucleophilic center, making it a prime site for a variety of functionalization reactions. These modifications are fundamental for creating derivatives with altered physicochemical properties and for constructing more complex molecular architectures.
Acylation: The amino group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is often used as a strategy to protect the amino group during subsequent reactions on the triazole ring. For instance, treatment with acetyl chloride in an appropriate solvent would yield N-(1-(oxan-3-yl)-1H-1,2,4-triazol-3-yl)acetamide. Developing a method for the selective synthesis of derivatives can involve the protection of this amino group, for example, through quaternization of 1-substituted 3-acetylamino-1,2,4-triazoles, followed by the removal of the acetyl group via acid hydrolysis. acs.org
Alkylation: Direct alkylation of the 3-amino group is more complex due to the presence of multiple nucleophilic nitrogen atoms in the heterocyclic system. Computational and experimental studies on C-amino-1H-1,2,4-triazoles have shown that alkylation can occur at the N-2 and N-4 atoms of the triazole ring, as well as the exocyclic amino group. acs.org The regioselectivity of the reaction is influenced by the nature of the alkylating agent. Hard electrophiles tend to favor attack at the N-4 position of the triazole ring, while softer electrophiles may react at the N-2 position or the 3-amino group. acs.org
Schiff Base Formation: One of the most common derivatizations of 3-amino-1,2,4-triazoles is the condensation reaction with aldehydes or ketones to form Schiff bases (imines). This reaction typically proceeds by heating the aminotriazole with the carbonyl compound in a suitable solvent like ethanol. The resulting imine can serve as a versatile intermediate for the synthesis of other derivatives or be evaluated for its own biological properties.
Table 1: Summary of Functionalization Reactions at the Amino Group
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Acylation | Acetyl Chloride | Amide | Aprotic solvent, optional base |
| Alkylation | Methyl Iodide | Mono- or di-alkylated amine | Solvent, base; regioselectivity issues |
| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) | Reflux in alcohol |
Chemical Modifications and Substitutions on the Oxane Ring System
The oxane (tetrahydropyran) ring is a saturated heterocyclic system and is generally chemically stable and less reactive compared to the aminotriazole moiety. Direct functionalization of the C-H bonds of the oxane ring is challenging and typically requires harsh conditions that may not be compatible with the aminotriazole portion of the molecule.
Therefore, modifications to the oxane ring are more practically achieved by starting with a pre-functionalized oxane derivative before its attachment to the 1,2,4-triazole (B32235) ring. Synthetic strategies allow for the construction of tetrahydropyran (B127337) rings with a wide variety of substitution patterns. organic-chemistry.org For instance, employing a Prins-type cyclization or the hydroalkoxylation of hydroxy olefins can yield substituted tetrahydropyrans that could then be used to synthesize analogues of the title compound. organic-chemistry.org
Nucleophilic substitution reactions on the tetrahydropyran ring are feasible under specific circumstances. nih.gov Such reactions typically occur at acetal (B89532) positions, which are not present in 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine. The stereoselectivity of these substitutions is highly dependent on the solvent and reaction conditions, with nonpolar solvents favoring SN2 pathways and polar solvents favoring SN1 pathways. acs.orgnyu.edu Ring-opening reactions of the oxane ether are also possible but require strong acidic or basic conditions that would likely alter other parts of the molecule.
Electrophilic and Nucleophilic Reactivity of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring possesses a distinct electronic character that governs its reactivity towards electrophiles and nucleophiles.
Electrophilic Reactivity: The triazole ring contains three nitrogen atoms, each with a lone pair of electrons, making them the primary sites for electrophilic attack. nih.gov Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at these positions rather than on the ring carbons. nih.govchemicalbook.com The parent 1H-1,2,4-triazole is readily protonated at the N-4 position. chemicalbook.com Alkylation of N-unsubstituted 1,2,4-triazoles can result in a mixture of N-1 and N-4 substituted products, depending on the reaction conditions. chemicalbook.com In the case of this compound, the N-1 position is already substituted. A computational study of C-Amino-1,2,4-triazoles indicated that increasing the hardness of an electrophile raises the probability of an attack at the N-4 atom of the triazole ring. acs.org
Nucleophilic Reactivity: The carbon atoms of the 1,2,4-triazole ring are electron-deficient (π-deficient) due to the presence of the electronegative nitrogen atoms. chemicalbook.com This makes them susceptible to nucleophilic substitution, although such reactions generally require mild conditions. nih.gov The presence of the electron-donating amino group at the C-3 position would further modulate the reactivity of the ring carbons towards nucleophiles.
Table 2: Predicted Reactivity of the 1,2,4-Triazole Ring
| Position | Reactivity Type | Attacking Species | Notes |
| N-2 | Electrophilic Attack | Soft Electrophiles | Potential site for alkylation. |
| N-4 | Electrophilic Attack | Hard Electrophiles | Most common site for protonation and alkylation. |
| C-3 | Nucleophilic Attack | Nucleophiles | Electron-rich due to amino group, less reactive. |
| C-5 | Nucleophilic Attack | Nucleophiles | More susceptible to nucleophilic attack than C-3. |
Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffold
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug design. nih.gov The this compound scaffold is an attractive candidate for creating such hybrid molecules due to its multiple points for derivatization.
Design Strategy: The design of hybrid molecules typically involves linking the aminotriazole scaffold to another biologically active moiety, such as another heterocycle (e.g., pyrazole, quinoline, 1,3,4-oxadiazole), via a stable covalent linker. nih.govnih.gov The goal is to develop a new chemical entity with a potentially synergistic or multi-target mode of action, improved efficacy, or a better pharmacokinetic profile. nih.gov
Synthetic Approaches:
Amide Bond Formation: The 3-amino group is a convenient handle for forming amide linkages. A carboxylic acid derivative of another bioactive molecule can be coupled with the amino group using standard peptide coupling reagents.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient method for creating hybrid molecules. nih.gov This strategy would require one part of the hybrid to have an alkyne functionality and the other an azide (B81097). For example, the 3-amino group could be converted into an azide, or the oxane ring could be synthesized from a precursor already containing an alkyne or azide group, for subsequent coupling with a complementary functionalized pharmacophore.
Mannich Reactions: The triazole ring can participate in Mannich reactions, providing another route to link the scaffold to other molecules.
The synthesis of novel 1,2,3-triazole-containing hybrids has been achieved through the CuAAC reaction of substituted aryl azides with alkyne-functionalized pyrazole- acs.orgnih.govchemicalbook.com-triazole hybrids. nih.gov Similarly, hybrids of 1,2,4-triazole have been synthesized by reacting 1,2,4-triazol-3-ylthioacetohydrazide with isatins to form hydrazones. nih.gov These established methodologies could be adapted for the elaboration of the this compound core into novel hybrid structures.
Mechanistic Insights into Molecular Interactions of Triazole Derivatives
Elucidation of Enzyme Inhibition Mechanisms (e.g., Catalase and Imidazoleglycerol-Phosphate Dehydratase for 3-amino-1,2,4-triazole analogs)
The 3-amino-1,2,4-triazole (3-AT) scaffold, the core of 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine, is a well-studied inhibitor of several key enzymes. Its mechanisms of action against catalase and imidazoleglycerol-phosphate dehydratase (IGPD) provide critical insights into its biochemical activity.
Catalase Inhibition: 3-amino-1,2,4-triazole is a specific and irreversible inhibitor of catalase. nih.govmdpi.com The inhibition mechanism involves the covalent binding of 3-AT to the active site of the enzyme. nih.govresearchgate.netoup.comoup.com Catalase is a heme-containing enzyme, and 3-AT interacts with the heme group in its active tetrameric form. oup.comoup.com This binding event inactivates the enzyme, preventing it from catalyzing the decomposition of hydrogen peroxide into water and oxygen. mdpi.com Studies in yeast have shown that this inactivation can lead to the aggregation of the catalase enzyme within peroxisomes, particularly when the inhibitor is present during enzyme synthesis and transport. nih.govoup.com The binding of 3-AT is thought to interfere with the correct folding and conformational changes necessary for the enzyme's function and transport. nih.govoup.com
Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition: In the realm of amino acid biosynthesis, 3-AT acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD). wikipedia.orgwikipedia.org This enzyme catalyzes the sixth step in the histidine biosynthesis pathway, a metabolic route essential for plants, fungi, and bacteria, but absent in animals. wikipedia.orgresearchgate.netnih.gov The triazole ring of 3-AT is believed to mimic the imidazole (B134444) substrate of the enzyme. mdpi.com By binding to the active site, 3-AT prevents the natural substrate, imidazoleglycerol-phosphate, from being converted to imidazoleacetol-phosphate. researchgate.netnih.gov This competitive inhibition effectively blocks the production of histidine, leading to cytotoxicity in organisms that rely on this pathway for survival. wikipedia.orgresearchgate.net This specific mode of action makes IGPD an attractive target for the development of herbicides. wikipedia.orgresearchgate.net
| Enzyme | Inhibitor Analog | Type of Inhibition | Key Mechanistic Details |
|---|---|---|---|
| Catalase | 3-amino-1,2,4-triazole | Irreversible | Covalently binds to the active site's heme group, leading to inactivation and aggregation. nih.govmdpi.comoup.comoup.com |
| Imidazoleglycerol-Phosphate Dehydratase (IGPD) | 3-amino-1,2,4-triazole | Competitive | Mimics the imidazole substrate, blocking the active site and inhibiting the histidine biosynthesis pathway. wikipedia.orgwikipedia.orgmdpi.com |
Theoretical Basis of Receptor-Ligand Binding and Molecular Recognition Principles
The interaction of triazole derivatives with biological receptors is governed by fundamental principles of molecular recognition. The structural and electronic properties of the 1,2,4-triazole (B32235) ring system make it a versatile pharmacophore capable of engaging in multiple types of non-covalent interactions. nih.govfrontiersin.org
The 1,2,4-triazole nucleus possesses a unique combination of features that facilitate binding:
Hydrogen Bonding: The ring contains three nitrogen atoms, which can act as hydrogen bond acceptors. irjweb.com The N-H group and the exocyclic amino group in 3-aminotriazole derivatives can also serve as hydrogen bond donors. irjweb.com This dual capability allows for the formation of strong, directional interactions with amino acid residues in a receptor's binding pocket.
Dipole Moment: The arrangement of nitrogen atoms in the triazole ring creates a significant dipole moment, which can contribute to favorable electrostatic interactions with polar regions of a receptor. nih.gov
Metal Coordination: The nitrogen atoms of the triazole ring can coordinate with metal ions present in the active sites of metalloenzymes. nih.gov This is exemplified by the interaction of antifungal triazoles with the heme iron of cytochrome P450 enzymes. frontiersin.org
π–π Stacking: The aromatic nature of the triazole ring allows for π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a binding site.
The "oxan-3-yl" substituent in this compound introduces additional factors that influence receptor binding. The oxane (tetrahydropyran) ring is a saturated, non-aromatic group that adds steric bulk. This can enhance binding by occupying a hydrophobic pocket within the receptor but may also cause steric hindrance if the pocket is too small. The oxygen atom within the oxane ring can act as an additional hydrogen bond acceptor, potentially forming another point of contact with the receptor and increasing binding affinity.
| Type of Interaction | Molecular Feature of this compound | Description |
|---|---|---|
| Hydrogen Bond Donor | Amino group (-NH2), Ring N-H | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the receptor. irjweb.com |
| Hydrogen Bond Acceptor | Triazole ring nitrogens, Oxane ring oxygen | Forms hydrogen bonds with donor groups (e.g., hydroxyl, amide protons) on the receptor. irjweb.com |
| Hydrophobic Interactions | Oxane ring (aliphatic portions) | Interacts with non-polar pockets in the receptor, displacing water and increasing entropy. |
| Metal Coordination | Triazole ring nitrogens | Can form coordinate bonds with metal cofactors (e.g., Fe, Zn) in enzyme active sites. nih.gov |
| Steric Influence | Oxane ring | The size and conformation of the ring influence how the molecule fits into the binding site, affecting selectivity and affinity. |
Exploration of Molecular Targets and Pathways Relevant to Triazole Frameworks
The 1,2,4-triazole framework is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds that modulate numerous molecular targets and pathways. mdpi.comnih.gov While the specific targets for this compound are not defined in the literature, the known targets of its analogs and other triazole-containing molecules provide a map of its potential biological activities.
Based on its structural analog 3-AT, primary pathways affected include:
Amino Acid Metabolism: Through the inhibition of IGPD, these compounds can disrupt histidine biosynthesis, a pathway crucial for lower organisms. wikipedia.orgnih.gov
Oxidative Stress Regulation: By inhibiting catalase, triazole derivatives can interfere with the cell's ability to manage reactive oxygen species, leading to an accumulation of hydrogen peroxide. mdpi.com
Beyond these examples, the broader class of triazole derivatives has been developed to target a diverse range of proteins and pathways:
Sterol Biosynthesis: Triazole antifungals like fluconazole (B54011) and itraconazole (B105839) are potent inhibitors of lanosterol (B1674476) 14α-demethylase (a cytochrome P450 enzyme), which is critical for ergosterol (B1671047) biosynthesis in fungi. nih.gov This disruption of the fungal cell membrane is a key mechanism for their therapeutic effect.
Cancer-Related Pathways: Triazole derivatives have been investigated as anticancer agents targeting various points in oncogenic pathways. nih.gov This includes the inhibition of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2), which are crucial for tumor angiogenesis. nih.gov
Neurotransmission: The triazole ring is present in molecules designed to interact with receptors in the central nervous system. For instance, novel triazole-based compounds have been developed as antagonists for opioid receptors. nih.gov
| Potential Molecular Target | Relevant Biological Pathway | Functional Implication |
|---|---|---|
| Imidazoleglycerol-Phosphate Dehydratase (IGPD) | Histidine Biosynthesis | Herbicidal, Antimicrobial. wikipedia.orgnih.gov |
| Catalase | Reactive Oxygen Species (ROS) Detoxification | Modulation of Oxidative Stress. mdpi.com |
| Lanosterol 14α-demethylase (CYP51) | Ergosterol Biosynthesis | Antifungal. nih.gov |
| Vascular Endothelial Growth Factor Receptors (VEGFR) | Signal Transduction (Angiogenesis) | Anticancer. nih.gov |
| Opioid Receptors | Neurotransmission | Neurological modulation (antagonism). nih.gov |
| Endothelin Receptors | Cardiovascular Regulation | Potential treatment for hypertension. benthamscience.comnih.gov |
Advanced Research Applications in Chemical Biology and Materials Science
Utilization as Chemical Biology Probes and Biochemical Reagents
The 3-amino-1,2,4-triazole core is a versatile building block in medicinal chemistry and chemical biology, primarily serving as a scaffold for the synthesis of pharmacologically active agents. medchemexpress.comresearchgate.net Derivatives have been extensively investigated for a wide range of biological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties. researchgate.netnih.gov In this context, 3-amino-1,2,4-triazole and its analogs act as key biochemical reagents or starting materials for developing molecules that can probe biological systems, such as enzyme inhibitors or receptor agonists. medchemexpress.comnih.govnih.gov For instance, the parent compound, 3-Amino-1,2,4-triazole, is used as a reagent for detecting amino acid oxidase. mpbio.com
While direct applications of 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine as a chemical probe have not been extensively documented, its structure is promising. The oxane (tetrahydropyran) moiety can influence key physicochemical properties such as solubility, bioavailability, and metabolic stability. evitachem.com These characteristics are critical in the design of effective chemical probes intended for use in complex biological environments. The amino group on the triazole ring provides a convenient point for modification, allowing for the attachment of reporter groups like fluorophores or affinity tags, which would enable its use in various bioassays and imaging techniques. The triazole ring itself is a valuable pharmacophore known for its ability to form hydrogen bonds and coordinate with biological targets. researchgate.net
Precursors for Novel Functional Materials (e.g., Polymers, Metal-Organic Frameworks (MOFs))
The structural features of this compound make it an attractive candidate as a precursor for novel functional materials. The parent molecule, 1H-1,2,4-triazol-3-amine, is recognized for its utility as a ligand in coordination chemistry and as a building block for polymers and metal-organic frameworks (MOFs). medchemexpress.com
Polymers: The primary amine group and the nitrogen atoms of the triazole ring can serve as reactive sites for polymerization reactions. Polymers incorporating triazole units in their backbone are noted for their distinct properties, including high thermal stability and the ability to coordinate with metal ions. nih.govmdpi.com The inclusion of the oxane ring from this compound into a polymer backbone could impart increased flexibility and solubility in organic solvents compared to polymers made from simpler, more rigid triazole monomers.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. belspo.be Ligands containing amino and triazole groups are of particular interest for applications such as carbon dioxide capture and catalysis. rsc.orgnih.gov The amino group can enhance framework-gas interactions, significantly improving CO2 adsorption capacity and selectivity. nih.govmdpi.com MOFs constructed with amino-triazole ligands have demonstrated high thermal stability and promising energetic performance. rsc.org
The bifunctional nature of this compound, possessing both triazole nitrogens and an exocyclic amine for coordination, makes it a suitable ligand for MOF synthesis. The oxane moiety could influence the resulting framework's topology and pore environment, potentially leading to materials with unique adsorption or catalytic properties. Research on amine-functionalized triazolate-based MOFs has shown that increasing the concentration of amine groups enhances CO2 adsorption at highly diluted concentrations. nih.gov
| MOF Designation | Metal Ion | Ligand(s) | Key Feature | Reported Application |
|---|---|---|---|---|
| NICS-24 | Zn(II) | 3,5-diamino-1,2,4-triazole, Oxalate | High concentration of amine groups | Low-concentration CO₂ capture nih.govchemrxiv.org |
| Zn₂(DAF)(Hatz)(H₂O)₂₂·2H₂O | Zn(II) | 3,4-diaminofurazan (DAF), 3-amino-1H-1,2,4-triazole (Hatz) | High heat of detonation | Energetic material rsc.org |
| Not specified | Zn(II) | Amino and triazole functionalized ligand | High catalytic activity | CO₂ to epoxide cycloaddition rsc.org |
| BNTA-Na | Na(I) | Bis(3-nitro-1H-1,2,4-triazol-5-yl) amine (BNTA) | High thermal stability (Td = 285 °C) | Energetic material nih.gov |
Research into Energetic Materials Bearing Triazole and Oxane Moieties
The 1,2,4-triazole (B32235) ring is a well-established component in the field of energetic materials. bohrium.com Its high nitrogen content, positive heat of formation, and thermal stability make it a desirable scaffold for creating high-performance and insensitive explosives, propellants, and pyrotechnics. nsf.govnih.gov The introduction of functional groups, such as amino moieties, can further enhance thermal stability and reduce sensitivity through the formation of extensive hydrogen bonding networks. nsf.govsci-hub.se
Energetic materials based on triazole are often characterized by their detonation properties and sensitivity to stimuli like impact and friction. sci-hub.senih.gov While specific research into energetic compounds containing both triazole and oxane rings is limited, the potential impact of the oxane moiety can be inferred. The oxane ring is an oxygen-rich, aliphatic cyclic ether. Its incorporation into an energetic molecule could:
Improve Oxygen Balance: The oxygen atom in the oxane ring can help to improve the oxygen balance of the energetic material, leading to more complete combustion and higher energy release.
Decrease Density: Compared to dense, planar explosophores like nitro groups, the non-planar, aliphatic oxane ring might lead to a lower crystal density, which could decrease detonation velocity and pressure.
Influence Sensitivity: The flexibility of the oxane ring and its ability to participate in intermolecular interactions could potentially increase stability and reduce mechanical sensitivity.
The combination of different nitrogen-rich heterocycles is a common strategy to fine-tune the performance and safety of energetic materials. researchgate.net The synthesis of energetic triazole derivatives, including salts and fused-ring systems, has yielded compounds with high thermal stability (decomposition temperatures >250 °C) and low sensitivity, making them promising candidates for heat-resistant explosives. nsf.govrsc.orgresearchgate.net
| Compound Name/Type | Decomposition Temp. (Td, °C) | Detonation Velocity (D, m·s⁻¹) | Sensitivity | Reference |
|---|---|---|---|---|
| TTDNF (nitrated triazolo-tetrazine) | Not Reported | 9180 | IS > 40 J | nih.gov |
| 3-(dinitromethanidyl)- rsc.orgnih.govrsc.orgtriazolo[5,1-c] rsc.orgnih.govrsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGVp-WLWUMnuP1NHWGaAJ2hO4--6YZzVjC63Vjlr1xMf9sG9jjCuXw7zP-COLrUto39w5-hZ-SV1VCcnfSWMW6s4sHEL0l2FeoDzlbg7i_16MKQD3h6I2vdMsXpJ4GVZMTs7znc3HTxoLtoxkOG3-diYCBQs-w3nrhz5qr)(nitro)amide K-Salt | ≥ 270 | ≥ 7353 | Not Reported | rsc.org |
| (1,2,4-triazolyl)furoxan derivative | 229 | ~7000-8000 | Not Reported | researchgate.net |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole | 336 | 8568 | Not Reported | researchgate.net |
| RDX (Reference) | 204 | 8795 | IS = 7.4 J, FS = 120 N | sci-hub.se |
IS = Impact Sensitivity; FS = Friction Sensitivity
Future Research Trajectories and Emerging Challenges
Development of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly guiding the development of new synthetic routes for heterocyclic compounds. nih.gov Future research on 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine will prioritize the creation of sustainable and atom-economical synthetic pathways that minimize waste, reduce energy consumption, and avoid hazardous reagents.
Key strategies in this area include:
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. A protocol for synthesizing 1,2,3-triazoles using a copper-on-charcoal catalyst in a flow system has been developed, demonstrating high yields and the potential for continuous, multi-hour production without significant loss of catalyst activity. rsc.orgrsc.org Adapting such systems for the synthesis of 1,2,4-triazole (B32235) derivatives like this compound could lead to more efficient and industrially viable manufacturing processes.
Green Solvents and Catalysts: Research is moving towards the use of biodegradable and non-toxic solvents, such as deep eutectic solvents like choline (B1196258) chloride/urea, which can also act as a catalyst. researchgate.net One-pot methods using these solvents have been successfully employed for the synthesis of 3-amino-1,2,4-triazoles from hydrazides and urea, offering an eco-friendly alternative to conventional methods. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: Non-conventional energy sources like microwaves and ultrasound can significantly accelerate reaction times and improve yields. nih.gov Two complementary pathways for preparing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides utilized microwave irradiation to facilitate reactions, showcasing the efficiency of this green chemistry technique. rsc.org These methods reduce energy consumption and often lead to cleaner reaction profiles.
| Synthesis Strategy | Key Advantages | Relevance to this compound |
| Continuous Flow Synthesis | Enhanced safety, scalability, precise control, potential for automation. rsc.orgrsc.org | Development of a robust, high-throughput manufacturing process. |
| Deep Eutectic Solvents | Biodegradable, non-toxic, low-cost, can act as both solvent and catalyst. researchgate.net | Creation of an environmentally benign synthesis route. |
| Microwave/Ultrasound | Rapid reaction times, increased yields, reduced energy consumption. nih.govrsc.org | Efficient laboratory-scale synthesis and rapid analog generation. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For this compound, these computational tools offer a powerful approach to accelerate the design of new derivatives with optimized properties and to predict their behavior.
Future research directions include:
Pharmacokinetic (ADMET) Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new chemical entities. For a series of 1,2,3-triazole derivatives, computational tools were used to assess drug-likeness and predict pharmacokinetic parameters, successfully identifying candidates with favorable profiles before undertaking costly experimental synthesis. nih.gov Applying similar models to virtual libraries of derivatives based on the this compound scaffold could rapidly identify candidates with high potential for bioavailability and low toxicity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build QSAR models that correlate specific structural features with biological activity. By training these models on existing data for triazole-containing compounds, researchers can predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. These models can explore a vast chemical space to propose novel derivatives of the core scaffold that are optimized for specific biological targets, potentially leading to the discovery of compounds with unprecedented efficacy and selectivity.
| AI/ML Application | Objective | Potential Impact on Research |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles of virtual compounds. nih.gov | Prioritize synthesis of derivatives with higher chances of clinical success. |
| QSAR Modeling | Correlate molecular structure with biological activity to predict potency. | Guide rational design of more effective analogs. |
| Generative Models | Design novel molecules with optimized properties for a specific target. | Accelerate the discovery of lead compounds with novel structures. |
Discovery of Novel Reactivity Patterns and Synthetic Transformations
Expanding the synthetic toolkit for modifying the this compound scaffold is essential for creating diverse molecular libraries for screening. Future research will focus on discovering novel reactivity patterns and developing new synthetic transformations involving the triazole core and its substituents.
Key areas of exploration are:
Functionalization of the Triazole Core: The 3-amino-1,2,4-triazole ring system is a versatile platform for chemical modification. researchgate.net Studies on related 4-amino-1,2,4-triazole-3-thiones have shown that the molecule possesses multiple reaction centers, allowing for transformations like Mannich reactions after protecting the amino group. researchgate.netzsmu.edu.ua Investigating analogous reactions for this compound could yield novel derivatives with unique substitution patterns.
Ring Transformation Reactions: Under certain conditions, the triazole ring itself can undergo transformations into other heterocyclic systems. For instance, 5-amino-1,2,3-triazole derivatives have been shown to undergo acid-mediated denitrogenative transformation to form functionalized 1H-imidazoles. nih.gov Exploring the potential for similar ring-opening or rearrangement reactions with the 1,2,4-triazole core could provide access to entirely new classes of heterocyclic compounds.
Catalytic Cross-Coupling Reactions: Modern cross-coupling methodologies provide powerful tools for C-H functionalization and the formation of carbon-carbon or carbon-heteroatom bonds. Applying these techniques to the triazole or oxane rings of this compound could enable the late-stage introduction of diverse functional groups, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies.
Advancement of In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The advancement and application of in-situ spectroscopic techniques are poised to provide unprecedented insights into the synthesis of this compound.
Promising techniques include:
Real-Time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time. Techniques like Signal Amplification By Reversible Exchange (SABRE) can hyperpolarize target molecules, allowing for the monitoring of reactions at very low concentrations, which is particularly useful for studying catalytic cycles. nih.gov This has been applied to monitor the formation of triazole derivatives in click reactions. nih.gov
In-line IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy can be integrated directly into reaction setups, including flow reactors, to provide continuous monitoring of functional group transformations. rsc.org This approach has been used to follow the synthesis of 1,2,3-triazoles, allowing for precise determination of reaction completion and catalyst deactivation. rsc.orgrsc.org
Mass Spectrometry: In-situ mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can intercept and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms.
By employing these advanced analytical methods, researchers can gain a detailed mechanistic understanding of the synthetic pathways to this compound, leading to improved reaction conditions, higher yields, and greater purity. acs.org
| In-Situ Technique | Information Gained | Application in Synthesis |
| Real-Time NMR | Structural information, reaction kinetics, detection of intermediates. nih.govacs.org | Mechanistic elucidation and precise optimization of reaction time and temperature. |
| In-line IR/Raman | Functional group analysis, real-time conversion tracking. rsc.orgrsc.org | End-point determination in batch and flow synthesis, monitoring catalyst health. |
| Mass Spectrometry | Identification of transient species and reaction intermediates. | Validation of proposed mechanistic pathways. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Oxan-3-yl)-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation or click chemistry, with oxetane- and triazole-bearing precursors. Key parameters include:
- Temperature : Maintained between 60–80°C to avoid side reactions (e.g., oxetane ring opening).
- Catalysts : Copper(I) catalysts (e.g., CuI) enhance triazole formation via azide-alkyne cycloaddition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Purification : Column chromatography or recrystallization ensures >95% purity, confirmed by HPLC .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR reveals proton environments (e.g., oxetane CH at δ 4.2–4.5 ppm; triazole NH at δ 5.8–6.2 ppm). C NMR distinguishes carbons in oxetane (C-O at ~70 ppm) and triazole rings (C-N at ~150 ppm) .
- Mass Spectrometry (MS) : ESI-MS ([M+H] at m/z 181.1) confirms molecular weight .
- X-ray Crystallography : Resolves tautomeric forms (e.g., triazole NH positioning) and steric effects of the oxetane ring .
Q. What are the key physicochemical properties of this compound relevant to biological assays?
- Answer :
- LogP : ~0.8 (predicted), indicating moderate hydrophilicity.
- Solubility : >10 mg/mL in DMSO; <1 mg/mL in water, necessitating co-solvents for in vitro studies .
- pKa : Triazole NH (pKa ~6.5) influences protonation state under physiological conditions .
Advanced Research Questions
Q. How does the oxetane ring in this compound influence its interactions with biological targets compared to analogs without oxetane?
- Methodological Answer :
- Steric Effects : The oxetane’s rigid, compact structure mimics carbonyl groups, enhancing binding to enzymes (e.g., kinase ATP pockets) .
- Hydrogen Bonding : Oxygen in oxetane forms weak H-bonds with residues like Ser or Thr, improving affinity .
- Comparative Studies : Replace oxetane with cyclohexane or tetrahydrofuran (THF) in analogs to assess steric/electronic contributions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Metabolic Stability : Test liver microsome stability (e.g., t in human hepatocytes) to identify if rapid degradation skews IC values .
- Computational Modeling : MD simulations predict binding modes to reconcile discrepancies (e.g., conflicting IC values against EGFR vs. HER2) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask NH with acetyl groups to enhance membrane permeability, with enzymatic cleavage in target tissues .
- Formulation : Use PEGylated nanoparticles to improve aqueous solubility and prolong half-life .
- Metabolite Tracking : LC-MS/MS identifies major metabolites (e.g., oxetane ring-opened derivatives) to guide structural modifications .
Comparative Structural Analysis
| Analog | Structural Features | Key Differences |
|---|---|---|
| 1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine | Oxetane + triazole + NH | Reference compound |
| Oxetan-3-ol | Oxetane + hydroxyl | Lacks triazole; reduced H-bond donor capacity |
| 1,2,4-Triazole | Parent triazole ring | No oxetane; lower steric complexity |
| 2-[1-(Oxetan-3-yl)-1H-triazol]ethanamine | Oxetane + triazole + ethylamine | Extended alkyl chain alters logP |
Critical Data Contradictions and Resolutions
- Issue : Conflicting reports on CYP450 inhibition (CYP3A4 vs. CYP2D6).
- Resolution : Test isoform-specific inhibition using recombinant enzymes and adjust for assay interference (e.g., fluorescence quenching) .
- Issue : Varying cytotoxicity (IC 2–50 μM in cancer cell lines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
